molecular formula C12H8Cl2O2S B1222476 Fenticlor CAS No. 97-24-5

Fenticlor

Cat. No. B1222476
CAS RN: 97-24-5
M. Wt: 287.2 g/mol
InChI Key: ANUSOIHIIPAHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis Fenticlor synthesis and its analyses have been extensively studied across various contexts, including the development of nanoparticles and their applications. While specific literature on Fenticlor's synthesis was not directly found, insights from the synthesis of nanoparticles, such as silver nanoparticles through green synthesis methods, provide a parallel in understanding the approach towards synthesizing complex chemical compounds. Green synthesis methods, for instance, offer environmentally friendly and cost-effective routes for producing nanoparticles, which could be analogously applicable to the synthesis of compounds like Fenticlor (Sharma, Yngard, & Lin, 2009).

Molecular Structure Analysis The molecular structure of Fenticlor, like that of other complex molecules, would be characterized by its unique arrangement of atoms and bonds. Studies on nanoparticles, such as those by (Daruich de Souza, Ribeiro Nogueira, & Rostelato, 2019), and (Adelere & Lateef, 2016) provide insights into how molecular structures influence the properties and applications of synthesized compounds. These studies, while focused on nanoparticles, highlight the importance of molecular structure analysis in understanding the function and potential uses of chemical compounds.

Chemical Reactions and Properties The chemical reactions and properties of Fenticlor would be significant in determining its applications and effectiveness. Research on nanoparticles, for example, demonstrates how the chemical properties of these particles can be tailored through synthesis methods for specific applications, such as antimicrobial activities (Patil & Kim, 2016). Similar principles would apply to the chemical reactions involving Fenticlor, where its properties could be optimized for intended uses.

Physical Properties Analysis The physical properties of Fenticlor, including its solubility, melting point, and physical state, play a crucial role in its application and handling. Studies such as those on the green synthesis of metallic nanoparticles illustrate how physical properties can influence the stability, toxicity, and reactivity of chemical compounds (Kalpana & Devi Rajeswari, 2018).

Chemical Properties Analysis The chemical properties of Fenticlor, like reactivity with other compounds, pH stability, and degradation pathways, are essential for its safe and effective use. The synthesis and application of nanoparticles, as discussed in reviews on biosynthesis using microbes (Hulkoti & Taranath, 2014), offer insights into how the chemical properties of substances are critical for their functionality in various applications.

Scientific Research Applications

Specific Scientific Field

Microbiology

Application Summary

Fenticlor is used as an antibacterial agent against Staphylococcus aureus and Escherichia coli . It is adsorbed in fairly large amounts by these bacteria and, depending on the quantity adsorbed, it can be either bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .

Methods of Application

The drug is taken up by the bacterial cell wall and cell membrane, with the cell membrane probably being the main site of adsorption and action . The pattern of uptake, measured under various conditions, indicates that uptake involves reversible adsorption of the neutral molecule onto the cell .

Results or Outcomes

Although both whole cells and cell walls of E. coli have a higher affinity for Fenticlor than those of Staph. aureus, E. coli is less susceptible to its antibacterial action . This may be due to the lipid-rich nature of the cell walls of E. coli, which act as an adsorbing barrier preventing the access of the drug to its site of action .

Antifungal Agent

Specific Scientific Field

Pharmacology

Application Summary

Fenticlor is also used as an antifungal agent for topical use . It is an antimicrobial agent and is used in veterinary medicine .

Methods of Application

Fenticlor is prepared by the AlCl3-catalyzed reaction of 4-chlorophenol with sulfur dichloride . It can also be prepared by chlorination of bis [2-hydroxyphenyl]sulfide .

Results or Outcomes

The LD50 (rats, oral) of fenticlor is 3250 mg/kg . It may cause photosensitivity .

Safety And Hazards

The LD50 (rats, oral) of Fenticlor is 3250 mg/kg . It may cause photosensitivity . Fenticlor is adsorbed in fairly large amounts by Staphylococcus aureus and Escherichia coli and, according to the quantity adsorbed, is either bacteriostatic or bactericidal .

properties

IUPAC Name

4-chloro-2-(5-chloro-2-hydroxyphenyl)sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUSOIHIIPAHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SC2=C(C=CC(=C2)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

[ClC6H3(OH)]2S, C12H8Cl2O2S
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026137
Record name Fenticlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,2'-thiobis(4-chlorophenol) appears as white to cream-colored solid or pale yellow powder. White crystalline solid melting from 175.8-186.8 °C. Odorless and insoluble in water., White to cream-colored solid or pale yellow powder; [CAMEO]
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fentichlor
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1160
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Fenticlor

CAS RN

97-24-5
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fenticlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenticlor [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenticlor
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenticlor
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenticlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenticlor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENTICLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D61659OVD0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

348.4 to 368.2 °F (NTP, 1992)
Record name 2,2'-THIOBIS(4-CHLOROPHENOL)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21104
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenticlor
Reactant of Route 2
Reactant of Route 2
Fenticlor
Reactant of Route 3
Reactant of Route 3
Fenticlor
Reactant of Route 4
Fenticlor
Reactant of Route 5
Reactant of Route 5
Fenticlor
Reactant of Route 6
Fenticlor

Citations

For This Compound
343
Citations
JN Burry - Archives of Dermatology, 1967 - jamanetwork.com
… She had been applying fenticlor cream to the area for the preceding two weeks. At the same … fenticlor cream to this area also. Two days later the area of her face to which fenticlor cream …
Number of citations: 81 jamanetwork.com
JN Burry - British Medical Journal, 1974 - ncbi.nlm.nih.gov
SIR,-We would like to report an interesting case of autoimmune haemolytic anaemia with an antibody showing rhesus specificity in a patient with relapsing ulcerative colitis. The …
Number of citations: 5 www.ncbi.nlm.nih.gov
JN Burry - Archives of Dermatology, 1968 - jamanetwork.com
… down to fenticlor on exposure to ultraviolet light. Two cases of allergy to fenticlor are described because of their differing clinical responses. There is evidence that fenticlor can combine …
Number of citations: 34 jamanetwork.com
M Hinoshita, T Abe, A Sato, Y Maeda… - The Journal of …, 2022 - jstage.jst.go.jp
… bithionol, fenticlor and cilnidipine… fenticlor induced an apparent single peak signal with a g-value of 2.0048, while cilnidipine produced a small, fragmented signal. Bithionol and fenticlor …
Number of citations: 6 www.jstage.jst.go.jp
AG Fogg, A Gray, DT Burns - Analytica Chimica Acta, 1970 - Elsevier
… and indeed the I : I metal complexes of fenticlor are more stable than those of bithionol. The … than those for fenticlor. Values of log 1’1 for complexes of bithionol and fenticlor with the …
Number of citations: 6 www.sciencedirect.com
AG Fogg, A Gray, JN Miller, DT Burns - Journal of Chromatography A, 1970 - Elsevier
The present authors have been investigating methods of determining these compounds and their use as analytical reagents for metals. Procedures for the determination of iron (II1) with …
Number of citations: 5 www.sciencedirect.com
C Foti, D Bonamonte, A Conserva… - Current …, 2008 - ingentaconnect.com
… also showed positive reactions to fenticlor, octocrylene and … -10, octocrylene and fenticlor are completely different. These … simultaneous allergic reactions to fenticlor, octocrylene and …
Number of citations: 57 www.ingentaconnect.com
RC Schmeltzer, KE Uhrich - Polymer Bulletin, 2006 - Springer
… Hexachlorophene and fenticlor are known antiseptics which are chemically classified as bis-… Fenticlor is known to affect metabolic activities of E. coli and S. aureus, and also used as a …
Number of citations: 31 link.springer.com
AH Goldstone - British Medical Journal, 1974 - ncbi.nlm.nih.gov
… WJ Cunliffe suggests fenticlor as a suitable topical antimicrob..al agent in treatment. Fenticlor … Except for the absence of two chlorine molecules, fenticlor is identical with bithionol,3 …
Number of citations: 14 www.ncbi.nlm.nih.gov
SA Craven - British Medical Journal, 1974 - ncbi.nlm.nih.gov
… WJ Cunliffe suggests fenticlor as a suitable topical antimicrob..al agent in treatment. Fenticlor … Except for the absence of two chlorine molecules, fenticlor is identical with bithionol,3 …
Number of citations: 8 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.